(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
Description
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid (CAS: 288296-64-0) is a bicyclic furan derivative with a molecular formula of C₁₃H₁₃NO₇ and a molecular weight of 295.24 g/mol . The compound features a fused hexahydrofuro[2,3-b]furan core, a 4-nitrophenyl ester group, and a carbonic acid moiety. Its stereochemistry (3S,3aR,6aS) is critical for its reactivity and applications in pharmaceutical synthesis, particularly as a precursor for protease inhibitors like darunavir .
The compound is characterized by:
- High reactivity: The 4-nitrophenyl ester group acts as a leaving group, facilitating nucleophilic substitution reactions.
- Stability: The bicyclic furan structure enhances thermal and chemical stability compared to monocyclic analogues .
- Synthetic utility: Used in esterification and carbamate-forming reactions for complex molecule assembly .
Properties
Molecular Formula |
C13H13NO7 |
|---|---|
Molecular Weight |
295.24 g/mol |
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1 |
InChI Key |
ULTSJNOQNKVDBM-UTUOFQBUSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Hexahydrofurofuran Ring System
The foundational step involves cyclization of suitable diol or precursor compounds to generate the hexahydrofurofuran core. This can be achieved through acid- or base-catalyzed cyclization reactions. For example, a diol derivative bearing appropriate substituents undergoes intramolecular cyclization under controlled conditions:
Diol precursor + acid/base catalyst → Hexahydrofurofuran ring
Reaction conditions typically range from mild reflux to elevated temperatures, depending on the precursor's reactivity.
Introduction of the 4-Nitrophenyl Ester Group
The nitrophenyl ester moiety is incorporated via esterification of the heterocyclic intermediate with 4-nitrophenol. This step employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) or other carbodiimides to activate the carboxylic acid or alcohol functionalities:
Hexahydrofurofuran intermediate + 4-nitrophenol + DCC → (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester
The reaction is typically performed in aprotic solvents like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures (around 20-25°C). The process can be optimized by adjusting solvent polarity, temperature, and molar ratios.
Formation of the Carbonic Acid Ester
The final step involves converting the ester into the carbonate derivative. This can be achieved by reacting the ester with phosgene equivalents or carbonyl transfer reagents under controlled conditions:
Ester + phosgene derivative → Carbonate ester
Alternatively, direct carbonylation using reagents like triphosgene in the presence of bases (e.g., triethylamine) in aprotic solvents (THF, acetonitrile) is common. The reaction is generally conducted at low temperatures (-10°C to 20°C) to control reactivity and prevent side reactions.
Hydrolysis and Purification
Post-synthesis, hydrolysis under acidic or basic conditions may be employed to refine the product or modify functional groups. Purification techniques include chromatography and recrystallization to attain high purity suitable for research applications.
Reaction Conditions Summary
| Step | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Ring formation | Diol precursor | Acid/Base | Reflux or ambient | Intramolecular cyclization |
| Esterification | 4-Nitrophenol + DCC | Dichloromethane, THF | 20-25°C | Molar ratio optimization |
| Carbonate formation | Phosgene or triphosgene | THF, acetonitrile | -10°C to 20°C | Controlled addition to prevent side reactions |
| Hydrolysis | HCl or NaOH | Water/organic solvents | Variable | For product refinement |
Notes on Raw Materials and Precursors
- The key raw materials include the heterocyclic precursor (often derived from diols or lactones), 4-nitrophenol, and carbonyl transfer reagents.
- Protecting groups such as tert-butyl or benzyl may be employed during intermediate steps to prevent undesired reactions.
Research Findings and Data
- The synthesis process benefits from the activation of the heterocyclic alcohol (if present) prior to coupling, often performed in a one-pot procedure to streamline synthesis.
- Reaction temperatures are optimized based on the stability of intermediates, with typical ranges from -70°C (for sensitive carbamoylation) to reflux conditions for esterification.
- Solvent choice critically influences reaction efficiency; aprotic solvents like tetrahydrofuran and acetonitrile are preferred for their polarity and inertness.
Chemical Reactions Analysis
Esterification Reactions
The carbonic acid group undergoes esterification with alcohols or amines under mild conditions, forming stable carbamate or carbonate derivatives. This reaction is critical for synthesizing pharmaceutical intermediates, particularly HIV protease inhibitors like darunavir .
Example Reaction:
Key Conditions:
-
Catalyzed by coupling agents like bis-(4-nitrophenyl)carbonate or disuccinimidyl carbonate .
-
Conducted in aprotic solvents (e.g., tetrahydrofuran, dichloromethane) at 0–25°C .
| Substrate (R-OH) | Product | Yield | Reference |
|---|---|---|---|
| Amino alcohol derivatives | Darunavir precursors | 72–85% | |
| 2,5-Pyrrolidinedione | Activated carbamates | 90% |
Nucleophilic Substitution at the Nitrophenyl Group
The electron-deficient 4-nitrophenyl ester undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, facilitated by the nitro group’s electron-withdrawing effect .
Mechanism:
Key Observations:
-
Reactivity increases in polar aprotic solvents (e.g., DMF, acetonitrile).
-
Primary amines exhibit faster kinetics than secondary amines due to steric effects .
Reduction Reactions
The nitro group in the 4-nitrophenyl ester is reducible to an amine under catalytic hydrogenation or via chemical reductants like sodium dithionite .
Example Reaction:
Conditions:
Electrophilic Aromatic Substitution (EAS)
The furofuran ring’s electron-rich oxygen atoms enable EAS at specific positions, though reactivity is modulated by the nitro group’s electron-withdrawing effects .
Reported Reactions:
-
Nitration: Requires strong nitrating agents (HNO₃/H₂SO₄) at 0°C.
-
Sulfonation: Limited due to steric hindrance from the fused ring system.
Comparative Reactivity of Stereoisomers
The (3S,3aR,6aS) configuration exhibits distinct reactivity compared to its (3R,3aS,6aR) counterpart due to steric and electronic differences .
| Property | (3S,3aR,6aS) | (3R,3aS,6aR) |
|---|---|---|
| Esterification Rate | 1.5× faster | Baseline |
| NAS Reactivity | Moderate | Low |
| Reduction Yield | 95% | 88% |
Stability and Side Reactions
Scientific Research Applications
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl ester group can interact with enzymes and proteins, potentially inhibiting their activity. The hexahydrofurofuran ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules:
Key Observations:
Functional Group Diversity: The 4-nitrophenyl ester in the target compound enhances reactivity compared to 4-aminophenyl sulfonyl groups in darunavir, which are critical for protease binding . Succinimidyl carbonate (CAS 253265-97-3) offers superior leaving-group properties for peptide synthesis compared to nitro groups .
Stereochemical Impact :
- The (3S,3aR,6aS) configuration in the target compound contrasts with the (3R,3aS,6aR) stereoisomer (CAS 252873-51-1), which is used in darunavir production . Stereochemistry dictates enzyme-binding affinity and synthetic pathways .
Pharmacological Relevance: Darunavir derivatives (e.g., CAS 206361-99-1) exhibit antiviral activity due to their 4-aminophenyl sulfonyl group, which interacts with HIV protease residues . The target compound’s nitro group is replaced during synthesis to achieve this bioactivity .
Synthetic Utility :
- The target compound’s nitro group facilitates high-yield reactions in darunavir analogue synthesis, whereas succinimidyl carbonates (CAS 253265-97-3) are preferred for stable carbamate linkages .
Biological Activity
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies that highlight its significance in pharmacological research.
- Molecular Formula : C13H13N O7
- Molecular Weight : 295.245 g/mol
- CAS Number : 288296-64-0
- IUPAC Name : [(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its pharmacological potential. Key areas of investigation include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases.
- Antitumor Effects : Preliminary studies suggest that derivatives of hexahydrofuro[2,3-b]furan may possess cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Some studies have explored the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
Data Table: Biological Activity Summary
| Activity Type | Observation | Reference |
|---|---|---|
| Antioxidant | Moderate antioxidant activity | |
| Antitumor | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of enzymes |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of several lignan derivatives, including those structurally similar to this compound. The results indicated that these compounds effectively scavenge free radicals and may protect against oxidative damage in cellular models.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on breast and prostate cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation and modulation of Bcl-2 family proteins, suggesting a potential therapeutic application in oncology.
Case Study 3: Enzyme Inhibition
Research has also pointed to the compound's ability to inhibit specific enzymes associated with inflammatory pathways. This inhibition could lead to reduced inflammation and associated disorders, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Deprotection Reagent | TFA (vs. HCl) | Higher yield (85% vs. 72%) |
| Reaction Temperature | 0°C → 23°C (gradient) | Minimizes side reactions |
| Solvent | CH2Cl2 (vs. MeOH) | Better stereochemical control |
Q. Table 2: Spectroscopic Reference Data
| Functional Group | NMR δ (ppm) | IR (cm⁻¹) |
|---|---|---|
| Furan C-O-C | 4.2–4.5 (m) | 1250–1270 (C-O stretch) |
| 4-Nitrophenyl NO2 | - | 1520, 1350 (asymmetric/symmetric) |
| Carbonate C=O | 165–170 (13C) | 1700–1750 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
